![molecular formula C17H14N2O3S B5638182 2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5638182.png)
2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide
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Overview
Description
The compound "2-methyl-N-{[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)amino]carbonothioyl}benzamide" belongs to a class of organic molecules characterized by the presence of benzofuran and benzamide functional groups, making it an interesting subject for chemical and pharmacological studies. Its synthesis and structural analysis contribute to a deeper understanding of its chemical behaviors and potential applications in various fields, excluding drug use and dosage, and its side effects.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step organic reactions, including cyclocondensation and condensation with thioglycolic acid in DMF, as reported for derivatives of benzofuran and benzamide (Idrees, Kola, & Siddiqui, 2019). Such methods offer a pathway to synthesize the specific compound of interest by adapting the starting materials and reaction conditions.
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the three-dimensional arrangement of atoms within a molecule. For instance, similar benzamide derivatives have been studied to reveal their crystal structures, demonstrating the potential for intramolecular hydrogen bonding and the spatial orientation of functional groups (Saeed, Rashid, Bhatti, & Jones, 2010).
properties
IUPAC Name |
2-methyl-N-[(1-oxo-3H-2-benzofuran-5-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-4-2-3-5-13(10)15(20)19-17(23)18-12-6-7-14-11(8-12)9-22-16(14)21/h2-8H,9H2,1H3,(H2,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZICWGYVYWFIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=CC3=C(C=C2)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[(1-oxo-1,3-dihydro-2-benzofuran-5-yl)carbamothioyl]benzamide |
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